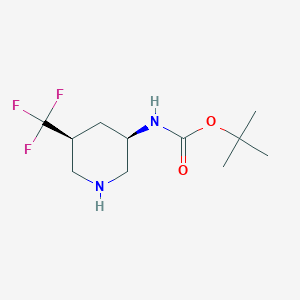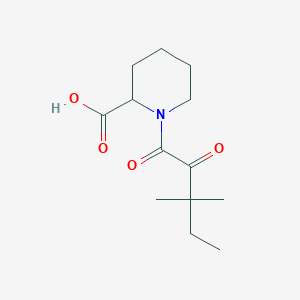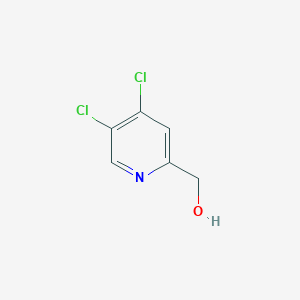
5,5'-(Pyridine-2,5-diyl)diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Pyridine-2,5-diyl)diisophthalic acid is a tetracarboxylic acid compound that features two isophthalic acid moieties connected by a pyridine spacer. This compound is known for its rigid structure and is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions .
Mechanism of Action
Target of Action
The primary target of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid, also known as 5,5’-(2,5-Pyridinediyl)bisisophthalic acid, is the formation of a microporous metal-organic framework (MOF) with open metal sites and Lewis basic pyridyl sites . This compound plays a crucial role in the synthesis and structural characterization of the MOF .
Mode of Action
The compound interacts with its targets by forming a microporous MOF with open metal sites and Lewis basic pyridyl sites . This interaction results in a structure that has suitable pore space for the uptake of gases such as acetylene .
Biochemical Pathways
The compound affects the pathway of gas storage at room temperature. The formation of the MOF provides a structure with suitable pore space, which allows for the high storage of gases like acetylene and methane .
Pharmacokinetics
It’s known that the compound is used in the solvothermal synthesis of mofs
Result of Action
The result of the compound’s action is the formation of a MOF with high gas storage capacity. The MOF, known as ZJU-5a, exhibits high absolute methane storage of 190 cm³ (STP) cm⁻³ at 35 bar and 224 cm³ (STP) cm⁻³ at 60 bar at room temperature . The acetylene uptake in ZJU-5a reaches the highest value of 290 cm³ g⁻¹ at 273 K and 1 bar .
Action Environment
The action of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid is influenced by environmental factors such as temperature and pressure. The compound exhibits high gas storage capacity at room temperature . The pressure also affects the storage capacity of the MOF, with higher pressures resulting in increased gas storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Pyridine-2,5-diyl)diisophthalic acid typically involves the reaction of 2,5-dibromopyridine with isophthalic acid derivatives under specific conditions. One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Pyridine-2,5-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5,5’-(Pyridine-2,5-diyl)diisophthalic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5,5’-(Pyrimidine-2,5-diyl)diisophthalic acid: Similar structure but with a pyrimidine spacer instead of pyridine.
5,5’-(Pyridine-3,5-diyl)diisophthalic acid: Similar structure but with different substitution positions on the pyridine ring.
Uniqueness
5,5’-(Pyridine-2,5-diyl)diisophthalic acid is unique due to its specific pyridine spacer, which imparts distinct electronic and steric properties. This uniqueness allows for the formation of MOFs with tailored pore sizes and functionalities, making it highly versatile for various applications .
Properties
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)pyridin-3-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO8/c23-18(24)13-3-11(4-14(7-13)19(25)26)10-1-2-17(22-9-10)12-5-15(20(27)28)8-16(6-12)21(29)30/h1-9H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJOPMLLNCHGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
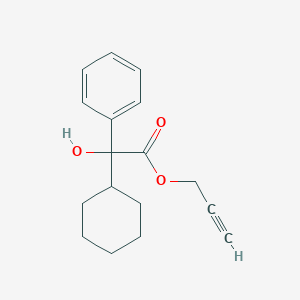

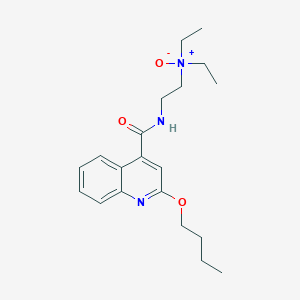
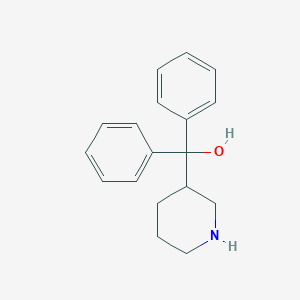
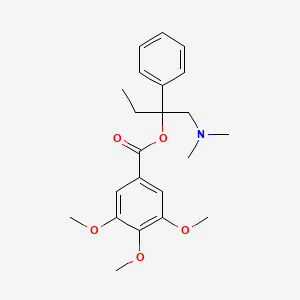
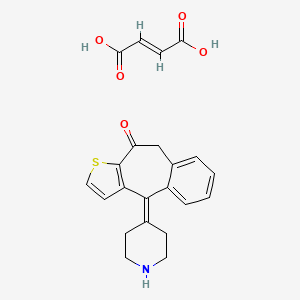
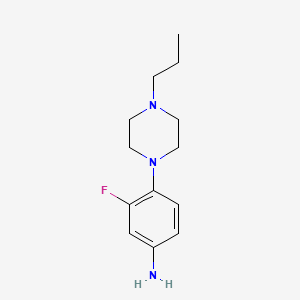
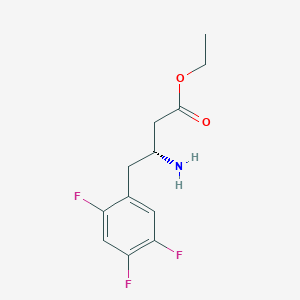
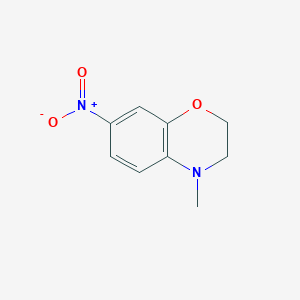

![N-(bicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B3179626.png)
